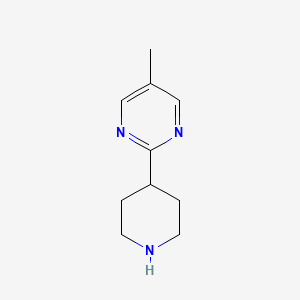

5-Methyl-2-(piperidin-4-yl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

5-methyl-2-piperidin-4-ylpyrimidine |

InChI |

InChI=1S/C10H15N3/c1-8-6-12-10(13-7-8)9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 |

InChI Key |

VJGVPMMVLHOADR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1)C2CCNCC2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of the 5 Methyl 2 Piperidin 4 Yl Pyrimidine Scaffold

Established Synthetic Pathways for Pyrimidine-Piperidine Core Structures

The assembly of molecules containing both pyrimidine (B1678525) and piperidine (B6355638) rings can be approached in several ways, either by pre-functionalizing one ring and then forming the other, or by coupling the two pre-formed heterocyclic systems.

Pyrimidine Ring Construction with Integrated Piperidine Moieties

The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with several classical and modern methods available. Integrating a piperidine moiety into these syntheses can be achieved by using piperidine-containing building blocks.

One of the most fundamental methods for pyrimidine synthesis is the Pinner reaction , which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.comslideshare.netslideshare.net To create a 2-(piperidin-4-yl)pyrimidine (B137007) structure directly, one could theoretically use a piperidine-4-carboxamidine as the amidine component. This amidine would react with a suitable 1,3-dicarbonyl precursor that provides the 5-methyl substituent, such as acetylacetone. The general mechanism involves nucleophilic attack, cyclization, and dehydration to form the aromatic pyrimidine ring. slideshare.net

Another versatile approach is through cycloaddition reactions . Various strategies, such as [3+3], [5+1], or multicomponent reactions, have been developed for pyrimidine synthesis. mdpi.com For instance, a [3+3] cycloaddition could involve the reaction of a piperidine-containing enamine or a related three-carbon fragment with a 1,3-dielectrophile that also serves as the nitrogen source for the pyrimidine ring.

More commonly, the pyrimidine-piperidine linkage is formed through nucleophilic substitution or cross-coupling reactions after the initial construction of one of the rings. A prevalent strategy involves the reaction of a halogenated pyrimidine with a piperidine derivative. For example, a 2-chloropyrimidine can react with piperidin-4-one (or a protected version) in a nucleophilic aromatic substitution (SNAr) reaction. Subsequent chemical modifications of the ketone group on the piperidine ring can then yield the desired scaffold. This step-wise approach often provides better control over the final product structure.

A documented synthesis for the closely related 2-methyl-5-(piperidin-4-yl)pyrimidine starts with 2-methylpyrimidine, which undergoes bromination, followed by a coupling reaction with a protected tetrahydropyridine derivative. The final steps involve elimination and catalytic hydrogenation to yield the saturated piperidine ring attached to the pyrimidine core.

Approaches for Regioselective Functionalization of the Piperidine Ring

Once the piperidine-piperidine core is assembled, further diversification often requires regioselective functionalization of the piperidine ring. The piperidine ring, being a saturated heterocycle, presents unique challenges for selective modification. Modern synthetic methods have enabled direct C–H functionalization, providing powerful tools for late-stage diversification. researchgate.net

Catalytic C–H functionalization has emerged as a key strategy. Rhodium-catalyzed C–H insertion reactions, for instance, can be directed to specific positions on the piperidine ring. nih.gov The site-selectivity (e.g., C2, C3, or C4) is often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For example, specific rhodium catalysts can promote functionalization at the C2 or C4 positions of N-protected piperidines. nih.gov

Photoredox catalysis offers another mild and efficient method for C–H functionalization. This approach can be used for the α-amino C–H arylation of piperidine derivatives with high diastereoselectivity. chemrxiv.org These reactions typically involve the generation of a radical intermediate which then couples with a suitable partner.

Directed metalation is another classic approach. The use of a directing group can guide a metalating agent (like an organolithium reagent) to a specific position, which can then be quenched with an electrophile. For instance, a directing group at the C3 position of piperidine can facilitate palladium-catalyzed C–H arylation at the C4 position. acs.org The choice of protecting group on the piperidine nitrogen, such as a Boc (tert-butyloxycarbonyl) group, can also influence the regioselectivity of these transformations. acs.org

| Functionalization Strategy | Target Position | Key Reagents/Catalysts | Description |

| Rhodium-Catalyzed C-H Insertion | C2, C4 | Rh2(OAc)4, Rh2(esp)2, etc. | Catalyst and N-protecting group control site-selectivity for the insertion of carbenes. nih.gov |

| Photoredox Catalysis | C2 (α-amino) | Iridium or Ruthenium photocatalysts | Generates an α-amino radical for subsequent coupling reactions, like arylation. chemrxiv.org |

| Directed Metalation-Arylation | C4 | Palladium catalysts, Directing Group | A directing group at C3 guides the palladium-catalyzed arylation to the C4 position. acs.org |

Methodologies for Functionalization of the 5-Methyl-2-(piperidin-4-yl)pyrimidine System

Functionalization of the pre-formed this compound scaffold can be targeted at either the pyrimidine nucleus or the piperidine ring, allowing for extensive analog generation.

Substitutions on the Pyrimidine Nucleus

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack but generally less reactive towards electrophilic aromatic substitution compared to benzene. organicchemistrytutor.com The existing substituents (the 5-methyl group and the 2-piperidyl group) will influence the regioselectivity of any further substitutions.

Electrophilic substitution reactions on the pyrimidine ring, such as nitration or halogenation, typically require harsh conditions and often result in low yields. The electron-withdrawing nature of the two nitrogen atoms deactivates the ring towards electrophiles. organicchemistrytutor.comkhanacademy.org However, if an activating group were present, substitution would be directed to the positions ortho and para to it. In the case of this compound, the C4 and C6 positions are the most likely sites for substitution, although the reactivity is expected to be low.

Nucleophilic Aromatic Substitution (SNAr) is a more viable strategy for functionalizing the pyrimidine ring. If a good leaving group, such as a halogen, is present on the pyrimidine ring (e.g., at the C4 or C6 position), it can be readily displaced by a variety of nucleophiles. This is a common method for introducing amino, alkoxy, or thioether groups onto the pyrimidine core.

Directed C-H functionalization of the pyrimidine ring itself is also a modern approach. While less common than on electron-rich systems, methods are being developed to selectively activate and functionalize C-H bonds on heteroaromatic rings like pyrimidine.

Modifications of the Piperidine Ring for Analog Generation (e.g., N-Alkylation, N-Acylation)

The secondary amine of the piperidine ring is a prime site for modification, providing a straightforward handle for introducing a wide range of substituents. This is a crucial step in the synthesis of many pharmaceutical agents to modulate properties like solubility, potency, and metabolic stability. nih.gov

N-Alkylation is a common transformation where the piperidine nitrogen acts as a nucleophile to displace a leaving group from an alkyl halide or sulfonate. This reaction is typically carried out in the presence of a base to neutralize the acid formed. Reductive amination, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another powerful method for N-alkylation that introduces a wider variety of alkyl groups.

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride, anhydride, or carboxylic acid (in the presence of a coupling agent like HATU or EDC). This reaction forms a stable amide bond and is widely used to introduce diverse functional groups.

These modifications are fundamental in the development of analogs. For example, in the creation of a series of NHE-1 inhibitors based on a related pyrimidine-piperidine scaffold, various aryl and alkyl groups were introduced on the piperidine nitrogen to explore the SAR. nih.gov

| Modification | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halides (e.g., R-Br, R-I), Base (e.g., K2CO3) | Alkyl group |

| Aldehydes/Ketones, Reducing agent (e.g., NaBH(OAc)3) | Substituted alkyl group | |

| N-Acylation | Acyl chlorides (RCOCl), Anhydrides ((RCO)2O) | Acyl group |

| Carboxylic acids (RCOOH), Coupling agents (e.g., HATU, EDC) | Acyl group | |

| N-Sulfonylation | Sulfonyl chlorides (RSO2Cl) | Sulfonyl group |

| N-Arylation | Aryl halides, Palladium or Copper catalyst (Buchwald-Hartwig or Ullmann coupling) | Aryl group |

Advanced Synthetic Techniques and Challenges in Scaffold Assembly

The synthesis of the this compound scaffold, while based on established chemical principles, is not without its challenges. Achieving high yields and purity can be complicated by side reactions and the need for protecting group strategies.

One significant challenge is regioselectivity . During the functionalization of either the pyrimidine or the piperidine ring, mixtures of isomers can be formed, necessitating difficult purification steps. For example, electrophilic substitution on the pyrimidine ring could potentially occur at C4 or C6, and C-H functionalization of the piperidine ring could yield products substituted at various positions.

The use of protecting groups is often essential. The secondary amine of the piperidine is nucleophilic and basic, and can interfere with reactions targeting other parts of the molecule, such as the construction of the pyrimidine ring or its subsequent functionalization. The Boc group is a common choice for protecting the piperidine nitrogen due to its stability under many reaction conditions and its relatively easy removal under acidic conditions.

Advanced synthetic techniques can help overcome some of these challenges. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the construction of pyrimidine rings. mdpi.comFlow chemistry can offer better control over reaction parameters, leading to improved safety and scalability. Furthermore, the development of new catalytic systems continues to provide more selective and efficient methods for C-H functionalization and cross-coupling reactions, which are invaluable for the late-stage diversification of this scaffold.

Pharmacological and Biological Research on Pyrimidine Piperidine Scaffolds Analogous to 5 Methyl 2 Piperidin 4 Yl Pyrimidine

The Pyrimidine-Piperidine Motif as a Privileged Pharmacophore

The pyrimidine-piperidine motif is widely recognized as a "privileged pharmacophore," a molecular structure that is capable of binding to multiple biological targets with high affinity. Pyrimidine (B1678525), a fundamental component of nucleic acids, and piperidine (B6355638), a ubiquitous scaffold in natural alkaloids and synthetic drugs, combine to form a versatile platform for drug design. researchgate.netmdpi.com Pyrimidine derivatives are known to exhibit a wide array of biological activities, including antioxidant and anticancer properties, making them a cornerstone in the development of new therapeutic agents. researchgate.net Similarly, the piperidine ring is a key structural element in numerous pharmaceuticals across various therapeutic areas. mdpi.com The combination of these two rings in a single molecule has given rise to compounds with significant enzymatic inhibitory activity, further cementing the status of the pyrimidine-piperidine scaffold as a privileged structure in medicinal chemistry. researchgate.net

Elucidation of Biological Targets and Molecular Mechanisms for Related Compounds

Compounds structurally related to 5-Methyl-2-(piperidin-4-yl)pyrimidine have been investigated for their interactions with a variety of biological targets, leading to the elucidation of their molecular mechanisms of action. These interactions span several major classes of proteins, including enzymes and receptors.

The pyrimidine-piperidine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. rsc.org

Anaplastic Lymphoma Kinase (ALK): Several inhibitors of ALK, a receptor tyrosine kinase implicated in various cancers, incorporate a piperidine or a related pyridine structure. mdpi.comresearchgate.net For instance, piperidine carboxamides have been identified as novel ALK inhibitors. nih.govbrandeis.edu Structure-activity relationship (SAR) studies have demonstrated that modifications to both the pyrimidine and piperidine components can significantly enhance potency and selectivity. nih.gov The development of these inhibitors has been guided by X-ray crystallography, which has revealed how these molecules bind to the kinase domain of ALK. nih.gov Some 2-amino-4-(1-piperidine) pyridine derivatives have been designed as dual inhibitors of ALK and c-ros oncogene 1 kinase (ROS1), targeting resistance to existing therapies like crizotinib. mdpi.com

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. arabjchem.orgresearchgate.net Pyrimidine-based scaffolds are common among CDK inhibitors. researchgate.netnih.gov Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have been shown to be effective inhibitors of CDKs. rsc.org For example, certain pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against CDK6. rsc.org More recently, novel endoperoxide-pyridine/pyrrolo[2,3-d]pyrimidine derivatives have been developed that not only inhibit CDK4/6 but also promote the degradation of Cyclin D1/3 and CDK4/6. rsc.org One such compound, E2, exhibited an IC50 of 6.1 nM against CDK6/Cyclin D3. rsc.org

| Compound Class | Target Kinase | Key Findings |

| Piperidine Carboxamides | Anaplastic Lymphoma Kinase (ALK) | Identified through high-throughput screening; X-ray co-crystal structures revealed a DFG-shifted conformation in the ALK kinase domain. nih.gov |

| 2-Amino-4-(1-piperidine) Pyridines | ALK and ROS1 | Designed as dual inhibitors to overcome clinical resistance to crizotinib. mdpi.com |

| Pyrido[2,3-d]pyrimidines | Cyclin-Dependent Kinases (CDKs) | Demonstrated significant inhibitory effects against various kinases, including CDK4/6. rsc.org |

| Pyrrolo[2,3-d]pyrimidine Derivatives | Cyclin-Dependent Kinases (CDKs) | A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives showed strong inhibitory activity against CDK9. nih.gov |

| Endoperoxide-pyrrolo[2,3-d]pyrimidine Hybrids | CDK4/6 | Compound E2 showed potent inhibition of CDK6/Cyclin D3 (IC50 = 6.1 nM) and induced degradation of Cyclin D1/3 and CDK4/6. rsc.org |

Beyond kinases, pyrimidine-piperidine analogs have been shown to modulate the activity of other important protein targets.

Sodium-Hydrogen Exchanger-1 (NHE-1): Piperidine pyrimidine amides have been identified as inhibitors of the Sodium-Hydrogen Exchanger-1 (NHE-1), an ion transporter involved in intracellular pH regulation and implicated in cardiovascular diseases and cancer. researchgate.net

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer drugs. wikipedia.orgmdpi.com Numerous DHFR inhibitors feature a pyrimidine ring, mimicking the natural substrate. wikipedia.orgresearchgate.netnih.gov While many are derivatives of folic acid, novel non-pyrimidine scaffolds, including those with piperidine structures, have also been explored as DHFR inhibitors. researchgate.netnstda.or.th For instance, a series of 4-piperidine-based thiosemicarbazones exhibited potent DHFR inhibition, with IC50 values in the micromolar range. researchgate.net

| Target | Compound Class | Example/Key Finding |

| Sodium-Hydrogen Exchanger-1 (NHE-1) | Piperidine Pyrimidine Amides | Identified as inhibitors of this ion transporter. researchgate.net |

| Dihydrofolate Reductase (DHFR) | Pyrimidine-clubbed Benzimidazoles | Designed as potential DHFR inhibitors with antibacterial and antifungal activities. nih.gov |

| Dihydrofolate Reductase (DHFR) | 4-Phenyl-piperidines and 4-Phenyl-piperazines | Identified as novel chemotypes for Plasmodium falciparum DHFR inhibition through fragment-based screening. nstda.or.th |

| Dihydrofolate Reductase (DHFR) | 4-Piperidine-based Thiosemicarbazones | Exhibited potent inhibition with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. researchgate.net |

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.

Adenosine (B11128) Receptors: Several studies have focused on the development of pyrimidine-piperidine derivatives as ligands for adenosine receptors, a class of GPCRs involved in numerous physiological processes. researchgate.netnih.govnih.gov Specifically, piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been synthesized and evaluated as potent and selective antagonists and inverse agonists of the human A2A adenosine receptor. researchgate.netnih.govnih.gov In one study, the compound 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine exhibited a high binding affinity (Ki = 8.62 nM) and inverse agonist potency (IC50 = 7.42 nM) for the A2A receptor. nih.govnih.gov Structure-activity relationship studies have shown that the nature of the substituents on the thiazolopyrimidine core can modulate the affinity and selectivity for different adenosine receptor subtypes. researchgate.net

Preclinical Therapeutic Area Explorations of Analogous Derivatives

The diverse biological activities of pyrimidine-piperidine scaffolds have led to their exploration in various therapeutic areas in preclinical models.

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrimidine and piperidine derivatives have independently shown promise in this area, and their combination has been a fruitful avenue of research. nih.govnih.govniscpr.res.inbiointerfaceresearch.com

Antimicrobial Activity: Various pyrimidine derivatives incorporating piperazine (B1678402) or piperidine moieties have been synthesized and tested for their antibacterial and antifungal activities. nih.govnih.govresearchgate.net In some cases, these compounds have shown good activity at low concentrations against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. nih.govnih.govresearchgate.net For example, certain 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines showed good antibacterial activity at a concentration of 40μg/ml. nih.gov

Antitubercular Activity: Tuberculosis remains a major global health threat, and new drugs are desperately needed. Pyrimidine-containing compounds have gained significant attention as potential antitubercular agents, with some candidates entering clinical trials. nih.gov Research has focused on modifying existing pyrimidine scaffolds to improve their whole-cell activity against Mycobacterium tuberculosis. ucl.ac.uk For instance, derivatives of 4-(thymin-1-yl)piperidine have been synthesized to inhibit the thymidylate kinase of M. tuberculosis (TMPKmt). ucl.ac.uk While some of these compounds showed excellent enzyme inhibition, their whole-cell activity was often moderate, highlighting the challenge of drug penetration and activity in a cellular context. ucl.ac.uk Other studies have explored 4-aminopiperidine derivatives, although with limited success in achieving potent antitubercular activity. researchgate.net More promising results have been seen with thiosemicarbazone derivatives containing a piperidine group, which have shown very strong inhibitory effects on the growth of M. tuberculosis, including against resistant strains. nih.gov

| Organism | Compound Series | Key Finding |

| Staphylococcus aureus, Escherichia coli | Pyrimidine incorporated piperazine derivatives | Compounds 4b, 4d, 5a, 5b showed good antibacterial activity at 40µg/ml. nih.govresearchgate.net |

| Mycobacterium tuberculosis | 4-(Thymin-1-yl)piperidine derivatives | Inhibitors of TMPKmt; modifications to improve whole-cell activity are ongoing. ucl.ac.uk |

| Mycobacterium tuberculosis | 4-Aminopiperidine derivatives | The series showed limited activity, with the most active compound having a MIC of 10 µM. researchgate.net |

| Mycobacterium tuberculosis | Piperidinothiosemicarbazone derivatives of pyridine and pyrazine | Compounds 10, 13, and 14 showed the strongest antitubercular activity, with MIC values as low as 2-4 µg/mL against standard and resistant strains. nih.gov |

Antiviral Activity in in vitro Systems for Related Pyrimidines

The pyrimidine scaffold is a crucial component in a variety of molecules that have been investigated for their potential antiviral properties against a wide range of viruses. nih.gov Research has explored the efficacy of pyrimidine derivatives against both DNA and RNA viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and human coronaviruses. nih.govmdpi.com

In one study, a series of new pyrimidine analogues were evaluated for their in vitro antiviral activity against HIV-1 and HIV-2 in human MT-4 cells. However, none of the tested compounds showed any inhibitory effects on the replication of these viruses. nih.gov The same study also assessed these compounds against HCV in a Huh 5-2 replicon system. While many of the compounds demonstrated a 50% effective concentration (EC50), they did not meet the criteria for a selective inhibitor of virus replication in the assay. nih.gov

More promising results have been observed with other pyrimidine structures. For instance, thirteen newly synthesized 4,7-disubstituted pyrimido[4,5-d]pyrimidines were tested against a panel of viruses. mdpi.com Compounds that featured a cyclopropylamino group and an aminoindane moiety showed significant efficacy against human coronavirus 229E (HCoV-229E). mdpi.com This suggests that specific substitutions on the pyrimidine ring system are critical for antiviral activity. The antiviral potential of pyrimidine derivatives has also been noted in broader reviews, which cover their activity against influenza virus, respiratory syncytial virus, dengue virus, and herpes viruses. nih.gov

Other related studies have confirmed that altering nucleoside pools through the inhibition of pyrimidine biosynthesis can effectively block viral replication. biorxiv.org For example, inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, have shown antiviral activity. This activity was reversible by the addition of pyrimidine nucleosides like cytidine (B196190) and uridine, confirming the mechanism of action. biorxiv.org

The table below summarizes the findings of in vitro antiviral activity for some pyrimidine derivatives.

| Compound/Derivative Class | Virus Tested | Cell Line | Activity |

| 2,6-diamino-4-alkylthio- or (2-benzylhydrazinyl)-5-p-chlorophenylazopyrimidines | HIV-1, HIV-2 | MT-4 | No inhibition observed nih.gov |

| 2,6-diamino-4-alkylthio- or (2-benzylhydrazinyl)-5-p-chlorophenylazopyrimidines | Hepatitis C Virus (HCV) | Huh 5-2 | Did not meet criteria for selective inhibition nih.gov |

| 4,7-disubstituted pyrimido[4,5-d]pyrimidines (with cyclopropylamino and aminoindane groups) | Human Coronavirus 229E (HCoV-229E) | Not Specified | Remarkable efficacy observed mdpi.com |

| Pyrimidine biosynthesis inhibitors (e.g., Brequinar, BAY-2402234) | SARS-CoV-2 | Calu-3 | Antiviral activity observed biorxiv.org |

Anti-inflammatory and Analgesic Properties of Pyrimidine-Based Structures

Pyrimidine derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. nih.govrsc.org Their mechanism of action is often associated with the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes (COX-1 and COX-2), lipoxygenase (LOX), and various pro-inflammatory cytokines like TNF-α and interleukins (IL-6, IL-1β). nih.govrsc.orgymerdigital.com

The anti-inflammatory effects of pyrimidine-based compounds are frequently linked to their ability to suppress the production of prostaglandin E2 (PGE2) by inhibiting COX enzymes. nih.gov For example, certain pyrimidine derivatives have demonstrated selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com In addition to COX inhibition, some pyrimidine derivatives inhibit lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes, another class of inflammatory mediators. ymerdigital.commdpi.com For instance, pyrido[2,3-d]pyrimidine derivatives have been identified as potent LOX inhibitors. mdpi.com

Studies have also shown that pyrimidine compounds can modulate the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses. By inhibiting NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. rsc.orgymerdigital.com

Regarding analgesic properties, various pyrimidine derivatives have shown significant effects in animal models. nih.govnih.gov For instance, in an acetic acid-induced writhing assay, a test for pain, several novel series of bicyclic, tricyclic, and tetracyclic condensed pyrimidines exerted analgesic activity comparable to the standard drug indomethacin. nih.gov Similarly, other synthesized pyrimidine derivatives have demonstrated potent analgesic effects in hot plate tests. nih.gov

The table below presents research findings on the anti-inflammatory and analgesic properties of select pyrimidine-based structures.

| Compound/Derivative Class | Target/Model | Activity |

| Pyrazolo[3,4-d]pyrimidines | COX-1 and COX-2 enzymes | Inhibition of PGE2 production nih.gov |

| Pyrido[2,3-d]pyrimidines | Soybean Lipoxygenase (LOX) | Potent inhibition (e.g., compound 2a with IC50 = 42 μM) mdpi.com |

| Morpholinopyrimidine derivatives | iNOS and COX-2 expression in LPS-induced RAW 264.7 cells | Significant reduction in mRNA and protein levels rsc.org |

| Bicyclic, tricyclic, and tetracyclic condensed pyrimidines | Acetic acid-induced writhing assay (analgesic) | Activity comparable to indomethacin nih.gov |

| Substituted pyrazolediazenylpyrimidines | Hot plate test (analgesic) | Significant analgesic effects observed nih.gov |

Antiproliferative and Anticancer Activities in Cell-Based Assays

The pyridine and pyrimidine scaffolds are considered privileged structures in medicinal chemistry due to their presence in numerous anticancer agents. elsevierpure.com A wide array of pyrimidine-based compounds, including those with piperidine moieties, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. nih.gov These compounds have shown efficacy against cancers such as breast, lung, colon, and leukemia. nih.govmdpi.com

The anticancer mechanism of pyrimidine derivatives can vary. Some act as inhibitors of crucial enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) tyrosine kinase and dihydrofolate reductase. mdpi.commdpi.com For instance, certain 4-anilinoquinazoline derivatives, which are structurally related to pyrimidines, are known EGFR inhibitors. mdpi.com

In cell-based assays, the antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. Numerous studies have reported potent activity for pyrimidine analogues. For example, novel indazol-pyrimidine derivatives have demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line, with some compounds showing IC50 values as low as 1.629 μM, which is more potent than the reference drug. mdpi.com Another study on pyridine- and pyrimidine-based hybrids against the melanoma A375 cell line identified a pyridine analog with an IC50 value of 1.85 µM. benthamdirect.comnih.gov

Furthermore, 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates have been tested against MCF-7 and MDA-MB-231 breast cancer cell lines, with one compound showing an IC50 of 4.3 µg/mL (0.013 µM) against MCF-7 cells. nih.gov The selectivity of these compounds is also a key consideration, with studies often comparing the cytotoxicity against cancer cell lines to that against normal cell lines to determine a therapeutic window. nih.govnih.gov

The following table summarizes the antiproliferative activities of various pyrimidine-based scaffolds in different cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 Value |

| Indazol-pyrimidine derivative (4f) | MCF-7 (Breast) | 1.629 µM mdpi.com |

| Indazol-pyrimidine derivative (4i) | MCF-7 (Breast) | 1.841 µM mdpi.com |

| Pyridine analog (16b) | A375 (Melanoma) | 1.85 µM benthamdirect.comnih.gov |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MCF-7 (Breast) | 0.013 µM nih.gov |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Various (NCI-60 panel) | Showed broad antiproliferative activity mdpi.com |

| Aminoindane substituted pyrimido[4,5-d]pyrimidine (7d) | DND-41, HL-60, K-562, Z-138 (Leukemia) | Showed inhibitory effects mdpi.com |

Structure Activity Relationship Sar Investigations Pertaining to 5 Methyl 2 Piperidin 4 Yl Pyrimidine Derivatives

Methodological Frameworks for SAR Elucidation

The elucidation of structure-activity relationships for pyrimidine (B1678525) derivatives involves a combination of synthetic chemistry, in vitro biological assays, and computational modeling. A primary methodological approach is the systematic synthesis of analog libraries, where specific parts of the lead molecule, such as the pyrimidine core or the piperidine (B6355638) ring, are modified. nih.govmdpi.com For instance, the synthesis of 2,4-disubstituted pyrimidine derivatives can be accomplished through a two-step process involving nucleophilic aromatic substitution, allowing for the introduction of diverse substituents for SAR analysis. nih.gov

Once synthesized, these analogs are subjected to a battery of in vitro assays to determine their biological activity. Common techniques include measuring the half-maximal inhibitory concentration (IC50) or the potency (pIC50) against a specific biological target, such as an enzyme or receptor. nih.govacs.org For example, the cholinesterase inhibition activity of pyrimidine derivatives has been evaluated using in vitro assays to establish SAR, indicating that both steric and electronic properties of substituents are critical. nih.gov Similarly, anti-aggregation activity can be assessed using methods like the thioflavin T (ThT) fluorescence assay. nih.gov

To complement experimental data, computational methods are frequently employed. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, such as Comparative Molecular Field Analysis (CoMFA), can provide insights into the steric and electrostatic fields around the molecules that are favorable for activity. researchgate.net Molecular docking studies are also used to predict the binding modes of derivatives within the active site of a target protein, helping to rationalize observed SAR trends and guide further optimization. researchgate.net

Positional and Substituent Effects on the Pyrimidine Nucleus and their Pharmacological Impact

The pyrimidine nucleus serves as a critical scaffold, and modifications to its substitution pattern significantly impact pharmacological activity. Both the steric and electronic properties of substituents at various positions on the pyrimidine ring can modulate potency and selectivity. cardiff.ac.uknih.gov

The C-5 position, in particular, has been shown to be a key site for modification. In studies on 2,4,5-trisubstituted pyrimidine kinase inhibitors, the introduction of a methyl group at the C-5 position was found to be optimal for achieving selectivity for cyclin-dependent kinase 9 (CDK9). cardiff.ac.uk The SAR at this position is sensitive to both size and electronic nature; for example, C-5 chloro, bromo, and methyl analogs exhibit different selectivity profiles despite their similar sizes. cardiff.ac.uk Replacing the C-5 methyl group with a more strongly electron-withdrawing trifluoromethyl group can lead to a loss of potency. cardiff.ac.uk In other contexts, such as fungicidal agents, 3D-QSAR analysis has suggested that a bulky group at the 5-position of the pyrimidine ring is favorable for activity. researchgate.net

Substituents at other positions, such as C-2 and C-4, also play a crucial role. For a series of 2,4-disubstituted pyrimidines, SAR studies revealed that cholinesterase inhibition was sensitive to the steric and electronic characteristics of groups at both the C-2 and C-4 positions. nih.gov The nature of the substituent at these positions can lead to a broad range of inhibitory activities. nih.gov

Table 1: Effect of C-5 Substituent on CDK9/CDK2 Kinase Selectivity Data derived from studies on 2,4,5-trisubstituted pyrimidine analogs. cardiff.ac.uk

| C-5 Substituent | Relative CDK9 Selectivity | Notes |

| -CH₃ (Methyl) | Optimal | Favorable for achieving high selectivity for CDK9 over CDK2. |

| -Cl (Chloro) | Variable | Different selectivity profile compared to methyl, influenced by electronic properties. |

| -Br (Bromo) | Variable | Different selectivity profile compared to methyl, influenced by electronic properties. |

| -CF₃ (Trifluoromethyl) | Decreased | Loss of potency and lower selectivity compared to the methyl analog. |

Conformational and Substituent Influence of the Piperidine Ring on Biological Activity

The piperidine ring attached to the C-2 position of the pyrimidine is another key determinant of biological activity. Its conformation and substitution pattern can significantly influence how the molecule interacts with its biological target.

Conformational restriction of the piperidine moiety or its analogs can be a powerful strategy to enhance potency. In one study on pyrimidine-4-carboxamides, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure resulted in a threefold increase in inhibitory activity. nih.govacs.org This highlights the benefit of reducing the number of rotatable bonds to lock the molecule into a more bioactive conformation. nih.govacs.org

Substituents on the piperidine ring also have a pronounced effect. The introduction of a methyl group on the piperidine, creating a 2-(4-methylpiperidin-1-yl)pyrimidine derivative, has been shown to be a viable modification in the development of cholinesterase inhibitors. nih.gov However, the introduction of heteroatoms into the ring is not always favorable. For instance, replacing the piperidine with a morpholine (B109124) or piperazine (B1678402) ring can lead to decreased activity. nih.govacs.org In some cases, this loss of activity can be recovered by further substitution, such as adding an N-benzyl group to the piperazine ring. nih.govacs.org In a different series of compounds targeting adenosine (B11128) receptors, a piperazine linker was found to be preferred over a piperidine linker. nih.gov Furthermore, the synthesis of analogs with a spirocyclic ring fused to the piperidinyl moiety has been explored to study how significant structural modifications impact enzyme interactions. beilstein-journals.org

Table 2: Influence of Piperidine Ring Modifications on Biological Activity Data compiled from various pyrimidine derivative studies. nih.govacs.org

| Modification | Effect on Potency/Activity | Rationale |

| Conformational Restriction (e.g., 3-phenylpiperidine) | Increased | Reduces rotational freedom, favoring a bioactive conformation. |

| Introduction of Heteroatoms (e.g., Morpholine, Piperazine) | Decreased | Altered electronic properties and potential unfavorable interactions. |

| N-Benzyl on Piperazine Analog | Recovered Activity | Compensates for the negative effect of the second heteroatom. |

Role of Linker and Bridging Moieties in Analogous Pyrimidine Systems

In many analogous systems, the activity is not only determined by the core pyrimidine and piperidine structures but also by the nature of any linking or bridging moieties that connect different parts of the molecule. The length, flexibility, and chemical nature of these linkers are critical variables in SAR studies.

Increasing the flexibility of the molecule by introducing a linker can enhance binding affinity. For example, in a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, shifting a piperazine residue away from the core scaffold by inserting an ethylamino linker generally led to improved binding affinity for the A2A adenosine receptor. nih.gov This suggests that the increased conformational freedom allows for better positioning of the terminal group within the receptor's binding pocket. nih.gov

The type of linker is also important. In a series of GRP119 agonists based on a 5-methyl-pyrimidine scaffold, a complex benzyl-oxy-phenyl moiety was used to link a methylsulfonyl group to the C-2 position of the pyrimidine ring, which was critical for high agonistic activity. nih.gov This demonstrates that larger, more complex bridging structures can be essential for achieving the desired pharmacological profile by spanning different interaction points within a target protein.

Preclinical Pharmacological Profiling and in Vivo Studies of Analogous Compounds

Efficacy Assessment in Relevant Non-Human Animal Models (e.g., Rodent Xenograft Models, Mouse Models)

Analogous compounds to 5-Methyl-2-(piperidin-4-yl)pyrimidine have demonstrated notable efficacy in a range of preclinical animal models, indicating their potential for therapeutic applications in oncology and metabolic diseases.

One such analogue, ARN25499, a trisubstituted pyrimidine (B1678525), has shown significant anticancer efficacy in a patient-derived xenograft (PDX) tumor mouse model. nih.gov This compound emerged as a lead candidate from a series of CDC42 inhibitors, which are crucial for the progression of multiple tumor types. nih.gov

In the context of metabolic disorders, compound 9i, a 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivative, was evaluated in a diet-induced obesity (DIO) mouse model. nih.gov This GPR119 agonist was found to ameliorate obesity-related symptoms by reducing body weight and improving serum biomarkers. nih.gov Furthermore, it demonstrated a therapeutic effect on fat deposition in the liver tissue. nih.gov

Another area of investigation involves microtubule targeting agents. Compound 3, a 4-substituted 5-methyl-furo[2,3-d]pyrimidine, exhibited statistically significant antitumor effects in an MDA-MB-435 xenograft model. nih.gov This highlights the potential of this structural class in targeting cancer cell proliferation.

Furthermore, the pyrazol-3-yl pyrimidin-4-amine derivative, AZD1480, has demonstrated in vivo efficacy in a TEL-Jak2 model. nih.gov As a potent Jak2 inhibitor, its activity in this model underscores its potential for treating hematological malignancies driven by Jak2 mutations. nih.gov

| Compound | Animal Model | Therapeutic Area | Observed Efficacy | Reference |

|---|---|---|---|---|

| ARN25499 | PDX Tumor Mouse Model | Oncology | Anticancer efficacy | nih.gov |

| Compound 9i | Diet-Induced Obesity (DIO) Mouse Model | Metabolic Disease | Ameliorated obesity-related symptoms, reduced body weight, and improved liver fat deposition | nih.gov |

| Compound 3 | MDA-MB-435 Xenograft Model | Oncology | Statistically significant antitumor effects | nih.gov |

| AZD1480 | TEL-Jak2 Model | Oncology | In vivo efficacy | nih.gov |

Pharmacokinetic Parameters in Preclinical Species (e.g., Oral Bioavailability, Half-Life Determination)

The pharmacokinetic properties of pyrimidine analogues have been a key area of investigation to assess their potential as orally administered therapeutic agents.

The 3-methyl-4-fluoro analog 9t, a potent inhibitor of the sodium hydrogen exchanger-1 (NHE-1), demonstrated favorable pharmacokinetic parameters in rats. nih.gov This compound was found to have an oral bioavailability of 52% and a plasma half-life of 1.5 hours. nih.gov

ARN25499, a CDC42 inhibitor, was noted for its improved pharmacokinetic profile and increased bioavailability, which contributed to its selection as a lead compound. nih.gov Similarly, AZD1480 was reported to have excellent preclinical pharmacokinetics. nih.gov

In studies of other pyrimidine derivatives, the oral bioavailability has been shown to be variable. For instance, 5-ethyl-2'-deoxyuridine (EDU) showed a 49% bioavailability in mice. nih.gov The oral bioavailability of 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd) in mice was approximately 4% when administered alone, but this increased significantly with the co-administration of a cytidine (B196190) deaminase inhibitor. nih.gov

| Compound | Species | Oral Bioavailability (%) | Half-Life (t½) | Reference |

|---|---|---|---|---|

| Analog 9t | Rat | 52 | 1.5 hours | nih.gov |

| ARN25499 | Not Specified | Increased | Not Specified | nih.gov |

| 5-ethyl-2'-deoxyuridine (EDU) | Mouse | 49 | 24.1 ± 2.9 min (IV) | nih.gov |

| 5-fluoro-2'-deoxycytidine (FdCyd) | Mouse | ~4 | Not Specified | nih.gov |

Exploratory Pharmacodynamics in Preclinical Models

Exploratory pharmacodynamic studies have provided insights into the mechanisms of action of these analogous compounds.

The pyrazol-3-yl pyrimidin-4-amine, AZD1480, was found to inhibit the signaling of Jak2 V617F cell lines in vitro, which is consistent with its mechanism as a Jak2 inhibitor. nih.gov

Several 4-substituted 5-methyl-furo[2,3-d]pyrimidines, including compounds 3, 4, and 9, demonstrated potent microtubule depolymerizing activities. nih.govresearchgate.net Compounds 4, 6, 7, and 9 were also shown to inhibit tubulin assembly. nih.gov A significant finding for this class of compounds is their ability to circumvent Pgp and βIII-tubulin mediated drug resistance, which are common mechanisms that limit the efficacy of other microtubule targeting agents like paclitaxel (B517696) and the vinca (B1221190) alkaloids. nih.govresearchgate.net

For the GPR119 agonist, compound 9i, the pharmacodynamic effects observed in a DIO mouse model included improved glucose tolerance in a dose-dependent manner and promotion of insulin (B600854) secretion. nih.gov It also normalized several serum biomarkers, including ALT, AST, ALP, GLU, CHOL, HDL, and LDL. nih.gov

| Compound/Class | Mechanism of Action | Pharmacodynamic Effects | Reference |

|---|---|---|---|

| AZD1480 | Jak2 inhibitor | Inhibition of Jak2 V617F signaling | nih.gov |

| 4-substituted 5-methyl-furo[2,3-d]pyrimidines (e.g., Compounds 3, 4, 9) | Microtubule targeting agent | Potent microtubule depolymerizing activity and inhibition of tubulin assembly. Circumvention of Pgp and βIII-tubulin mediated drug resistance. | nih.govresearchgate.net |

| Compound 9i | GPR119 agonist | Improved glucose tolerance, promoted insulin secretion, and normalized serum biomarkers in a DIO mouse model. | nih.gov |

Computational Chemistry and Molecular Modeling in the Research of 5 Methyl 2 Piperidin 4 Yl Pyrimidine Analogues

In Silico Ligand-Target Docking and Binding Energy Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in the early stages of drug design for screening virtual libraries and prioritizing compounds for synthesis and experimental testing. For analogues containing pyrimidine (B1678525) and piperidine (B6355638) scaffolds, docking studies have been instrumental in elucidating their binding modes and predicting their affinity for various biological targets.

The process involves placing a ligand into the binding site of a protein and evaluating the interaction energy using a scoring function. This score, often expressed as a binding energy in kcal/mol, provides an estimate of the ligand's binding affinity. A more negative score typically indicates a stronger and more stable interaction.

Research on various pyrimidine and pyridine derivatives has demonstrated the utility of this approach. For instance, docking studies against the Epidermal Growth Factor Receptor (EGFR) kinase domain have helped identify key interactions, such as hydrogen bonds and pi-stacking, that are critical for inhibitory activity. In one study, synthesized pyridine and pyrimidine compounds revealed binding interactions with key amino acid residues like Gln-791, Met-793, and Cys-775 within the EGFR active site. tandfonline.com Similarly, studies on pyrimidine-2-thiol derivatives as inhibitors of cyclooxygenase (COX) enzymes have used docking to predict binding affinities. For example, one compound showed a better docking score with COX-1 (-6.081 kcal/mol), while another showed a good docking score with COX-2 (-8.602 kcal/mol). rjptonline.org

These studies not only predict binding affinity but also provide a detailed 3D visualization of the ligand-receptor complex, highlighting the specific amino acids involved in the interaction. This information is invaluable for the rational design of more potent and selective inhibitors based on the 5-Methyl-2-(piperidin-4-yl)pyrimidine scaffold.

Table 1: Examples of Docking Scores and Key Interactions for Pyrimidine/Pyridine Analogues

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyridine/Pyrimidine Derivative (Compound 8) | EGFR-Kinase | Not Specified | Gln-791, Met-793, Leu-718 | tandfonline.com |

| Pyridine/Pyrimidine Derivative (Compound 14) | EGFR-Kinase | Not Specified | Cys-775, Met-793, Gly-796 | tandfonline.com |

| Pyrimidine-2-thiol (Compound PY4) | COX-1 | -6.081 | Not Specified | rjptonline.org |

| Pyrimidine-2-thiol (Compound PY5) | COX-2 | -8.602 | Not Specified | rjptonline.org |

| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | COX-1 | -4.72 | Not Specified | |

| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | COX-2 | -4.90 | Not Specified |

Quantitative Structure-Activity Relationship (QSAR) Studies for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized analogues, thereby guiding the optimization of a chemical scaffold like this compound.

The development of a QSAR model involves several steps: curating a dataset of compounds with known activities, calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic properties), selecting the most relevant descriptors, and building a predictive model using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.netmdpi.com

For instance, a QSAR study on piperidinopyridine and piperidinopyrimidine analogues targeting oxidosqualene cyclase (OSC) successfully developed robust models to predict inhibitory activity. researchgate.net The models identified descriptors like logP (lipophilicity), TPSA (topological polar surface area), and hydrogen bonding potential as critical factors for biological activity. researchgate.net The statistical quality of a QSAR model is assessed by parameters such as the coefficient of determination (R²) and the cross-validated coefficient (Q²). A high-performing model, such as a Support Vector Machine (SVM) model from the OSC study, can then be used for virtual screening to identify new potent inhibitors. researchgate.net Similarly, a QSAR study on furan-pyrazole piperidine derivatives developed models with good predictive ability (R²: 0.742–0.832, Q²: 0.684–0.796), which were used to generalize to other subfamilies of piperidines. nih.gov

These studies highlight how QSAR can accelerate the drug discovery process by providing clear, data-driven directions for modifying a chemical scaffold to enhance its therapeutic efficacy.

Table 2: Statistical Performance of QSAR Models for Piperidine/Pyrimidine Analogues

| Compound Series | Target | Modeling Technique | R² (Coefficient of Determination) | Q² (Cross-validated R²) | Reference |

|---|---|---|---|---|---|

| Piperidinopyridine/Piperidinopyrimidine Analogues | Oxidosqualene Cyclase (OSC) | Multiple Linear Regression (MLR) | 0.75 | 0.70 | researchgate.net |

| Piperidinopyridine/Piperidinopyrimidine Analogues | Oxidosqualene Cyclase (OSC) | Partial Least Squares (PLS) | 0.78 | 0.74 | researchgate.net |

| Furan-pyrazole piperidine derivatives | Akt1 | Multiple Linear Regression (MLR) | 0.742 - 0.832 | 0.684 - 0.796 | nih.gov |

| Piperidine derivatives | Cardiotoxicity (pIC50) | Monte Carlo method | 0.90 - 0.94 (for external validation set) | Not Specified | nih.gov |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A promising drug candidate must not only exhibit high potency at its target but also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). ijsdr.orgfiveable.me Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME models provide rapid estimations of these properties based solely on a molecule's structure. researchgate.net

For analogues of this compound, computational tools can predict a wide range of ADME-related parameters. These include physicochemical properties like molecular weight (MW), lipophilicity (logP), and water solubility, which are governed by guidelines such as Lipinski's Rule of Five. mdpi.com This rule suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for these properties.

Studies on various pyrimidine and piperidine derivatives routinely employ in silico ADME predictions. For example, research on pyrazolo[1,5-a]pyrimidines confirmed that most of the synthesized compounds were within the range set by Lipinski's rule, showed good potential for gastrointestinal absorption, and had negative predictions for carcinogenicity. mdpi.com Another study on pyrimidine derivatives found that all the hit compounds were predicted to have excellent physicochemical properties, rendering them good candidates for oral bioavailability. researchgate.net These predictions help researchers to filter compound libraries, prioritize candidates with drug-like properties, and guide chemical modifications to improve the ADME profile of a lead scaffold.

Table 3: Predicted ADME and Physicochemical Properties for Pyrimidine Analogues

| Compound Series | Property Predicted | Finding | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Lipinski's Rule of Five | Most compounds fulfilled the rule's requirements. | mdpi.com |

| Pyrazolo[1,5-a]pyrimidines | Absorption | Predicted to have high gastrointestinal absorption. | mdpi.com |

| Pyrazolo[1,5-a]pyrimidines | Toxicity | Carcinogenicity test was predicted as negative. | mdpi.com |

| Pyrimidine derivatives | Physicochemical Properties | Partition coefficient values were good (1-3). | researchgate.net |

| Pyrimidine derivatives | ADMET Parameters | All parameters were within the acceptable range. | researchgate.net |

Advanced Simulation Techniques for Mechanistic Insights (e.g., Molecular Dynamics)

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govmdpi.com This powerful technique provides deeper mechanistic insights into the stability of ligand-protein complexes, the role of solvent molecules, and conformational changes that may occur upon ligand binding. mdpi.comresearchgate.net

Starting from a docked pose, an MD simulation solves Newton's equations of motion for every atom in the system, which typically includes the protein, the ligand, and a surrounding box of water molecules. nih.gov These simulations, often run for nanoseconds to microseconds, generate a trajectory of atomic coordinates that can be analyzed to understand the system's behavior.

For analogues related to this compound, MD simulations can be used to:

Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation time, researchers can confirm whether the binding pose predicted by docking is stable. researchgate.netmdpi.com

Refine Binding Poses: MD simulations can reveal alternative or more stable binding orientations that were not identified in the initial docking.

Analyze Key Interactions: The persistence of hydrogen bonds and other non-covalent interactions throughout the simulation can be quantified, confirming their importance for binding affinity.

Calculate Binding Free Energy: Advanced methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates better with experimental data than docking scores alone. nih.gov

For example, a 200 ns MD simulation was used to investigate the binding mode of aryl formyl piperidine derivatives to monoacylglycerol lipase, revealing the key regions of the enzyme involved in inhibitor binding. nih.gov Another study on a dihydropyrimidine derivative used MD simulations to establish the stability of its complex with Human Serum Albumin (HSA), a key factor in drug distribution. nih.gov These advanced simulations provide a crucial link between static structural models and the dynamic reality of biological systems, offering invaluable insights for drug design.

Future Research Trajectories for 5 Methyl 2 Piperidin 4 Yl Pyrimidine

Potential as a Novel Chemical Entity for Drug Discovery

The 5-Methyl-2-(piperidin-4-yl)pyrimidine core is a versatile and valuable scaffold for generating new drug candidates. nih.govrsc.org The pyrimidine (B1678525) ring, a key component of DNA and RNA, is found in a multitude of FDA-approved drugs and is known to improve the pharmacokinetic and pharmacodynamic properties of molecules. nih.govnih.gov It can effectively form hydrogen bonds and act as a bioisostere for other aromatic systems. nih.gov Similarly, the piperidine (B6355638) moiety is one of the most common heterocyclic rings in pharmaceuticals, contributing to enhanced potency, selectivity, and bioavailability. researchgate.netmdpi.com

The fusion of these two motifs has already yielded compounds with significant biological activity. For instance, derivatives of piperidinyl-pyrimidine have been investigated as inhibitors of sodium hydrogen exchanger-1 (NHE-1) and as agents against HIV. researchgate.net A series of 5-methyl-pyrimidine derivatives were developed as potent agonists for G-protein coupled receptor 119 (GPR119), showing potential for treating type 2 diabetes and obesity. nih.gov These examples underscore the foundational promise of the this compound scaffold and justify its selection as a core structure for developing new chemical entities targeting a wide range of diseases.

| Scaffold Type | Therapeutic Target/Application | Reference |

|---|---|---|

| 5-Methyl-pyrimidine derivatives | GPR119 Agonists (Diabetes, Obesity) | nih.gov |

| Piperidine pyrimidine amides | NHE-1, LIM Kinase, CCR5 Inhibition | researchgate.net |

Exploration of Underexplored Therapeutic Avenues

While initial research has focused on specific targets, the broad biological activity of pyrimidine derivatives suggests that the this compound scaffold could be effective in numerous other therapeutic areas. mdpi.comtandfonline.com Future research should systematically explore these underexplored avenues.

Oncology: Fused pyrimidines are privileged scaffolds for developing anticancer agents, with over 20 approved for clinical use. nih.gov They can act on various biological targets and potentially overcome drug resistance. nih.gov Derivatives of the core scaffold could be investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial in cellular signaling pathways associated with cancer. rsc.orgnih.gov

Infectious Diseases: Pyrimidine analogues have shown promise as antimicrobial, antifungal, and antiviral agents. researchgate.netnih.gov For example, specific derivatives have demonstrated inhibitory effects against Zika Virus (ZIKV) and Dengue Virus (DENV-2). nih.gov Future work could assess libraries based on this compound against a wide panel of bacterial, fungal, and viral pathogens.

Central Nervous System (CNS) Disorders: The versatility of pyrimidine-based scaffolds extends to CNS-modulating agents. ekb.eg By modifying the core structure to enhance blood-brain barrier permeability, novel candidates for neurodegenerative diseases or psychiatric disorders could be developed.

Inflammatory Diseases: Given the known anti-inflammatory properties of many pyrimidine compounds, exploring the potential of this compound derivatives in conditions like asthma, psoriasis, or atherosclerosis is a logical next step. researchgate.netontosight.ai

Strategies for Enhancing Pharmacological Profiles

To translate the potential of the this compound scaffold into viable drug candidates, focused medicinal chemistry efforts are required to optimize its pharmacological profile. This involves enhancing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is essential. This involves adding various substituents to the methyl group on the pyrimidine ring, the piperidine nitrogen, and other available positions to understand which chemical features are critical for biological activity. rsc.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve potency and pharmacokinetic properties. For example, the methyl group could be replaced with a trifluoromethyl group or other small alkyl chains to modulate lipophilicity and metabolic stability. nih.govnih.gov

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a more biologically active conformation, potentially increasing its affinity for a target and improving selectivity.

Pharmacokinetic Optimization: Modifications can be specifically designed to improve solubility, membrane permeability, and metabolic stability while reducing off-target toxicity. nih.gov Computational in silico tools can predict ADME properties to guide the design of new derivatives with more drug-like characteristics. nih.gov

| Strategy | Objective | Example Approach |

|---|---|---|

| SAR Studies | Identify key functional groups for activity | Synthesize analogs with varied substituents on the pyrimidine and piperidine rings. |

| Bioisosteric Replacement | Improve potency and pharmacokinetics | Replace the C5-methyl group with CF3 or ethyl groups. |

| In Silico ADME Prediction | Design molecules with better drug-like properties | Use software to predict solubility, permeability, and metabolic fate before synthesis. |

Integration with High-Throughput Screening and Advanced Synthetic Methodologies for Derivative Libraries

The rapid exploration of the therapeutic potential of the this compound scaffold necessitates the use of modern drug discovery technologies. Future research should focus on creating large, diverse libraries of derivatives and testing them efficiently.

Advanced Synthetic Methodologies: Efficient and versatile synthetic routes are needed to generate a wide array of analogs. tandfonline.com Modern techniques such as microwave-assisted synthesis, ultrasound irradiation, and solvent-free reactions can accelerate the production of novel compounds. nih.govacs.org DNA-Encoded Library Technology (DELT) offers a powerful platform to rapidly generate and screen libraries containing millions or even billions of members based on the pyrimidine core. nih.gov

High-Throughput Screening (HTS): Once derivative libraries are created, HTS allows for the rapid screening of thousands of compounds against various biological targets. nih.govresearchgate.net This can be done through whole-cell assays, which identify active agents directly, or through target-based assays that measure interaction with specific proteins or enzymes. nih.gov Automation and miniaturization are key to making this process cost-effective and time-efficient. nih.gov

Combinatorial Chemistry: By combining a set of pyrimidine-based building blocks with a set of piperidine-based building blocks in a combinatorial fashion, a large and structurally diverse library can be synthesized. This approach maximizes the chemical space explored around the core scaffold, increasing the probability of identifying potent and selective "hit" compounds for further development. nih.gov

By systematically pursuing these research trajectories, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of the next generation of innovative medicines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-2-(piperidin-4-yl)pyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives can be synthesized by reacting substituted pyrimidine precursors with piperidine derivatives under basic conditions (e.g., sodium hydroxide) at controlled temperatures (0–25°C). Key steps include:

- Intermediate purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .

- Yield optimization : Slow addition of reagents (e.g., bromides) under inert gas (N₂) to minimize side reactions .

- Table 1 summarizes reaction conditions from analogous syntheses:

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for the pyrimidine ring protons (δ 8.2–8.5 ppm) and piperidinyl protons (δ 1.5–3.0 ppm) confirm regiochemistry. Methyl groups appear as singlets (δ 2.3–2.5 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight. For example, a derivative with m/z 245.1 aligns with C₁₁H₁₆N₄ .

- HPLC : Retention time comparison with standards ensures >95% purity .

Advanced Research Questions

Q. How can computational studies guide the design of this compound derivatives with enhanced bioavailability?

- Methodological Answer :

- Molecular docking : Predict binding affinity to target proteins (e.g., enzymes) using software like AutoDock. For instance, docking studies on methionine aminopeptidase-1 revealed hydrophobic interactions with the piperidinyl group .

- ADMET prediction : Tools like SwissADME assess logP (optimal: 2–3), topological polar surface area (<140 Ų), and CYP450 inhibition risk .

- Case Study : A chromenopyrimidine derivative showed oral bioavailability via computational models, validated by in vivo assays .

Q. What experimental strategies resolve contradictions in biological activity data for piperidinylpyrimidine analogs?

- Methodological Answer :

- Dose-response profiling : Test compounds across a broad concentration range (nM–μM) to identify off-target effects .

- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorometric assays) with cell viability (MTT) to distinguish direct target engagement from cytotoxicity .

- Structural analogs : Compare 5-methyl derivatives with chloro/fluoro substitutions to isolate electronic effects on activity .

Q. How can membrane separation technologies improve the scalability of piperidinylpyrimidine synthesis?

- Methodological Answer :

- Nanofiltration : Use polymeric membranes (MWCO 200–500 Da) to retain unreacted piperidine while permeating smaller byproducts .

- Simulation-guided design : Optimize solvent systems (e.g., DCM/MeOH) using Aspen Plus to predict phase behavior and minimize waste .

- Case Study : Membrane separation reduced solvent consumption by 40% in a scaled-up pyrimidine synthesis .

Data-Driven Research Challenges

Q. What statistical methods are appropriate for analyzing dose-dependent responses in piperidinylpyrimidine bioassays?

- Methodological Answer :

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Use software like GraphPad Prism .

- ANOVA with post hoc tests : Compare multiple derivatives (e.g., methyl vs. fluoro analogs) to assess significance (p < 0.05) .

- Error analysis : Report SEM and confidence intervals to quantify variability in triplicate assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.